1,3-Dioxane-13C4
Description
Properties
Molecular Formula |
¹³C₄H₈O₂ |
|---|---|
Molecular Weight |
92.08 |
Synonyms |
m-Dioxane-13C4 (8CI); 1,3-Dioxacyclohexane-13C4; 1,3-Propanediol Formal-13C4; NSC 139436-13C4; Dihydro-m-dioxin-13C4 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for 1,3 Dioxane 13c4
Strategies for Selective ¹³C Isotopic Incorporation in Cyclic Ethers
The foundational strategy for synthesizing 1,3-Dioxane-13C4 is building the molecule from precursors that already contain the ¹³C atoms at the desired positions. This "bottom-up" approach prevents the need for complex and often inefficient isotope exchange reactions on a pre-existing unlabeled molecule. For a cyclic ether like 1,3-dioxane (B1201747), this involves the condensation of a fully labeled diol with a labeled carbonyl source.
To achieve the this compound structure, two key precursors must be synthesized with complete ¹³C labeling: Formaldehyde-¹³C and 1,3-Propanediol-1,2,3-¹³C₃.
Formaldehyde-¹³C: This is a crucial one-carbon building block for the synthesis. Formaldehyde-¹³C is commercially available, often as a solution in water (formalin-¹³C) or heavy water (D₂O) with high isotopic purity (e.g., 99 atom % ¹³C). imist.ma Its synthesis typically starts from basic ¹³C sources like ¹³CO or ¹³CO₂, which are then converted to ¹³C-methanol and subsequently oxidized to Formaldehyde-¹³C.
1,3-Propanediol-1,2,3-¹³C₃: The synthesis of the fully labeled three-carbon diol is more complex and represents a multi-step challenge. fas.org While direct synthesis routes for the labeled variant are not commonly published, its preparation can be inferred from established chemical methods for unlabeled 1,3-propanediol, starting from ¹³C-enriched precursors. One plausible synthetic route involves:
Starting with a ¹³C-labeled two-carbon source (e.g., Ethyl acetate-1,2-¹³C₂) and a one-carbon source (e.g., ¹³CO).
Performing reactions such as hydroformylation on a labeled ethylene (B1197577) precursor, followed by reduction, to build the three-carbon backbone. chemistrysteps.com
Alternatively, biosynthetic routes using microorganisms fed with ¹³C-labeled glycerol (B35011) or glucose can be employed to produce labeled 1,3-propanediol, which offers high stereospecificity but may introduce challenges in achieving full isotopic enrichment across all three carbon atoms. fas.org
The choice of enrichment strategy depends on the availability of starting materials, desired isotopic purity, and scalability. Chemical synthesis offers more direct control over the position of the labels, which is critical for producing the fully labeled 1,3-Propanediol-1,2,3-¹³C₃.
Synthetic Scheme for this compound:
Precursor Assembly: Synthesize or procure the isotopically labeled starting materials: 1,3-Propanediol-1,2,3-¹³C₃ and Formaldehyde-¹³C.
Acid-Catalyzed Condensation: React 1,3-Propanediol-1,2,3-¹³C₃ with Formaldehyde-¹³C in the presence of an acid catalyst. The reaction proceeds via a hemiacetal intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable six-membered 1,3-dioxane ring. youtube.comkhanacademy.org
Water Removal: This reaction is an equilibrium process. To drive the reaction towards the formation of the acetal (B89532) product, the water generated during the reaction must be continuously removed. copernicus.org This is typically accomplished using a Dean-Stark apparatus during reflux or by adding a chemical drying agent to the reaction mixture. copernicus.org
This multi-step process, beginning from simple ¹³C sources to the final labeled heterocycle, requires careful planning to maximize yield and preserve isotopic enrichment at each stage. researchgate.net
Catalytic Systems and Reaction Conditions for this compound Synthesis
The choice of catalyst is critical for efficiently forming the 1,3-dioxane ring without promoting side reactions. The reaction is exclusively acid-catalyzed. libretexts.org Both Brönsted and Lewis acids are effective for this transformation. copernicus.orgcopernicus.org
| Catalyst Type | Examples | Reaction Conditions | Advantages/Disadvantages |
| Brönsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) | Typically used in catalytic amounts. The reaction is often run in a non-polar solvent like toluene (B28343) at reflux to facilitate water removal. copernicus.org | Advantages: Inexpensive, effective, and well-established. Disadvantages: Can be corrosive and may promote side reactions like polymerization of formaldehyde (B43269) if not used in moderation. |
| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Scandium triflate (Sc(OTf)₃) | Can be used under milder, aprotic conditions. copernicus.org | Advantages: High efficiency, chemoselectivity, and often require milder conditions. Disadvantages: More expensive, sensitive to moisture. |
| Solid Acids | Acidic ion-exchange resins (e.g., Amberlyst-15), Zeolites | The reaction can be run in a batch or flow setup. The catalyst is easily filtered off after the reaction. | Advantages: Easy to separate from the reaction mixture, reusable, and less corrosive. Disadvantages: May have lower activity compared to homogeneous catalysts. |
The optimal conditions involve using a catalytic amount of the chosen acid and an inert solvent that allows for azeotropic removal of water. The reaction temperature is typically the boiling point of the solvent used.
Purification and Isolation Techniques for Isotopic Purity
After the synthesis, the crude product contains the desired this compound, unreacted precursors, the catalyst, solvent, and potential byproducts. A multi-step purification process is essential to achieve high chemical and isotopic purity. acs.org
Initial Workup: The reaction mixture is first neutralized to quench the acid catalyst. This is followed by an aqueous wash to remove any water-soluble impurities.
Distillation: Since 1,3-dioxane is a relatively volatile liquid, fractional distillation is a highly effective method for separating it from less volatile impurities and the solvent. google.com
Chromatography: For achieving very high purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed. These techniques separate compounds based on their physicochemical properties, effectively removing any structurally similar impurities. acs.org
Verification of Isotopic Purity: Confirming the isotopic enrichment and the correct placement of the ¹³C labels is a critical final step.
Mass Spectrometry (MS): GC-MS is used to confirm the molecular weight of the product. The mass spectrum of this compound will show a molecular ion peak (M+) that is four mass units higher than its unlabeled counterpart, confirming the incorporation of four ¹³C atoms. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is the definitive method for confirming the isotopic labeling. frontiersin.orgnih.gov The spectrum of a fully labeled compound will be complex due to ¹³C-¹³C coupling. However, it provides unambiguous proof of the label's presence at each carbon position. The low natural abundance of ¹³C (about 1.1%) means that signals in a ¹³C-NMR spectrum of an unlabeled compound are singlets, whereas in a fully labeled compound, complex splitting patterns arise from coupling between adjacent ¹³C nuclei. youtube.com
Challenges and Considerations in Isotopic Synthesis
The synthesis of isotopically labeled compounds like this compound presents several challenges not encountered in conventional synthesis.
Cost and Availability of Precursors: The primary challenge is the high cost and limited availability of highly enriched ¹³C starting materials. researchgate.net This necessitates that each synthetic step be optimized for maximum yield to avoid loss of expensive isotopic material. imist.ma
Isotopic Scrambling: This occurs when the isotope label moves from its intended position to other positions within the molecule or is lost entirely. While less common for stable isotopes like ¹³C in this specific synthesis, it can be a concern if reaction conditions promote bond cleavage and rearrangement. copernicus.orgcopernicus.org Choosing mild reaction conditions and stable precursors helps to minimize this risk.
Side Reactions: In the acid-catalyzed formation of the dioxane ring, potential side reactions include the polymerization of formaldehyde or the formation of oligomeric ethers from the diol. youtube.com Careful control of reactant stoichiometry and temperature is necessary to favor the desired intramolecular cyclization.
Advanced Spectroscopic Applications of 1,3 Dioxane 13c4 in Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C4-Labeled Compounds
The incorporation of four ¹³C atoms into the 1,3-dioxane (B1201747) structure dramatically enhances its utility in a variety of NMR experiments. The presence of ¹³C at each carbon position allows for direct observation and analysis of the carbon skeleton, overcoming the low natural abundance (~1.1%) of ¹³C that typically limits standard ¹³C NMR experiments.
13C NMR Chemical Shift Assignments and Enrichment Quantification
In a standard proton-decoupled ¹³C NMR spectrum of unlabeled 1,3-dioxane, three distinct signals are observed due to the molecule's symmetry. docbrown.info The carbon atom C2 (between the two oxygen atoms), the carbon C5, and the equivalent carbons C4 and C6 each have unique electronic environments, resulting in different chemical shifts. docbrown.info For 1,3-Dioxane-13C4, these same shifts would be observed, but with significantly enhanced signal intensity.
The chemical shifts provide direct evidence of the different carbon environments within the molecule. docbrown.info The assignment of these shifts is based on established principles where carbons bonded to electronegative oxygen atoms are deshielded and resonate at a higher frequency (downfield).
Table 1: Typical ¹³C NMR Chemical Shifts for 1,3-Dioxane This table is based on data for unlabeled 1,3-dioxane and indicates the expected resonance positions for the ¹³C-labeled analogue.
| Carbon Atom Position | Typical Chemical Shift (δ) in ppm |
|---|---|
| C2 | 94.3 |
| C4, C6 | 66.9 |
| C5 | 26.6 |
Data sourced from analysis of the C-13 NMR spectrum of 1,3-dioxane. docbrown.info
Quantification of ¹³C enrichment is crucial for studies using isotopically labeled compounds. In NMR, the degree of enrichment can be determined by comparing the integral of the ¹³C signals to that of a known internal standard. nih.gov While direct quantification from a single spectrum can be complex, comparing the spectra of labeled and unlabeled samples under identical conditions allows for a precise assessment of isotopic incorporation. The high enrichment level in this compound (typically >99 atom % ¹³C) simplifies this, as the signals from any remaining unlabeled molecules are often negligible. sigmaaldrich.com
Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Elucidation
Multi-dimensional NMR techniques are indispensable for unambiguously establishing the structure of a molecule by revealing through-bond and through-space correlations between nuclei. The ¹³C₄ labeling of 1,3-dioxane makes these experiments particularly informative.
COSY (COrrelation SpectroscopY): This 2D NMR experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu In this compound, a ¹H-¹H COSY spectrum would show correlations between the protons on C4/C6 and C5, confirming the connectivity of the saturated ring system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbons, providing a map of one-bond C-H connectivities. columbia.edu For this compound, this experiment would show clear cross-peaks linking the protons at each position to their corresponding ¹³C-labeled carbon, confirming the C-H framework of the molecule. columbia.edu The high sensitivity of this proton-detected experiment is a major advantage. ustc.edu.cn
HMBC (Heteronuclear Multiple Bond Coherence): The HMBC experiment reveals correlations between protons and carbons over two to four bonds. columbia.eduprinceton.edu This is exceptionally powerful for piecing together a molecule's carbon skeleton. In this compound, HMBC would show correlations from the C2 protons to carbons C4 and C6, and from the C5 protons to C4 and C6, providing definitive proof of the ring structure.
Table 2: Application of 2D NMR Techniques to this compound
| NMR Experiment | Type of Correlation | Information Gained for this compound |
|---|---|---|
| COSY | ¹H-¹H (through 2-3 bonds) | Shows coupling between protons on adjacent carbons (e.g., H4/H6 to H5). sdsu.edu |
| HSQC | ¹H-¹³C (through 1 bond) | Directly links each proton to its attached ¹³C atom (H2-C2, H4-C4, etc.). columbia.edu |
Dynamic NMR and Conformational Equilibrium Studies Enhanced by 13C4 Labeling
1,3-dioxane exists predominantly in a chair conformation but can undergo ring inversion to a higher-energy twist-boat conformation. researchgate.net Dynamic NMR (DNMR) is a technique used to study the rates of these reversible molecular processes. libretexts.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals as the rate of conformational exchange changes.
The ¹³C₄ labeling greatly enhances these studies. The ¹³C chemical shifts are sensitive to the local geometry, meaning the axial and equatorial positions in a fixed chair conformation would have distinct ¹³C signals. At high temperatures, rapid ring inversion averages these positions, leading to a single, sharp signal for each carbon pair (e.g., C4/C6). As the temperature is lowered, the exchange rate slows, causing the signals to broaden and eventually resolve into separate signals for the axial and equatorial environments. Analyzing the signal shapes at various temperatures allows for the determination of the energy barrier to ring inversion. The strong signals from the ¹³C₄ label provide a clear and sensitive probe for monitoring these conformational dynamics. scispace.com
Mass Spectrometry (MS) for Isotopic Tracer Analysis
Mass spectrometry is a fundamental technique for determining molecular weight and elemental composition. For isotopically labeled compounds like this compound, it serves as a primary tool for confirming isotopic purity and tracing the molecule through complex systems.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. brentford.hounslow.sch.uk This precision allows for the unambiguous determination of a molecule's elemental formula. chemistrydocs.com
For this compound, HRMS can easily distinguish it from its unlabeled counterpart and from other isobaric compounds (molecules with the same nominal mass). The precise mass difference between ¹²C and ¹³C isotopes is leveraged for this verification.
Table 3: Accurate Mass Verification of 1,3-Dioxane Isotopologues by HRMS
| Compound | Molecular Formula | Nominal Mass | Calculated Exact Mass (Da) |
|---|---|---|---|
| 1,3-Dioxane | C₄H₈O₂ | 88 | 88.05243 |
| This compound | ¹³C₄H₈O₂ | 92 | 92.06585 |
Calculated exact masses are based on the most abundant isotopes ¹H, ¹⁶O, and the respective carbon isotope. nih.gov
Furthermore, HRMS is used to assess isotopic purity. A high-purity sample of this compound will show a dominant molecular ion peak at m/z 92.06585, while the intensity of the peak corresponding to the unlabeled molecule (m/z 88.05243) will be minimal, confirming the high level of ¹³C enrichment.
Fragment Ion Analysis and Isotopic Fingerprinting (Fragmentography)
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. libretexts.org For 1,3-dioxane, fragmentation often involves the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or the cleavage of C-O and C-C bonds within the ring. docbrown.info
The presence of four ¹³C atoms in this compound creates a unique isotopic fingerprint in the mass spectrum. Every fragment ion that retains one or more carbon atoms will have a mass shifted by the number of ¹³C atoms it contains. This "fragmentography" provides an additional layer of structural confirmation and allows for the tracing of specific fragments in complex analyses.
For example, a prominent fragment in the mass spectrum of unlabeled 1,3-dioxane is observed at m/z 58, corresponding to the loss of formaldehyde ([C₃H₆O]⁺). docbrown.info In the spectrum of this compound, the analogous fragment would be composed of three ¹³C atoms, resulting in a peak at m/z 61 ([¹³C₃H₆O]⁺).
Table 4: Comparison of Key Fragment Ions for 1,3-Dioxane and this compound
| Unlabeled Fragment (m/z) | Proposed Unlabeled Ion | Labeled Fragment (m/z) | Proposed Labeled Ion | Mass Shift |
|---|---|---|---|---|
| 88 | [C₄H₈O₂]⁺ | 92 | [¹³C₄H₈O₂]⁺ | +4 |
| 58 | [C₃H₆O]⁺ | 61 | [¹³C₃H₆O]⁺ | +3 |
| 43 | [C₂H₃O]⁺ | 45 | [¹³C₂H₃O]⁺ | +2 |
| 29 | [CHO]⁺ | 30 | [¹³CHO]⁺ | +1 |
Fragment ions are based on common fragmentation pathways for 1,3-dioxane. docbrown.info
This predictable mass shift for all carbon-containing fragments provides an unmistakable signature, confirming the identity and isotopic labeling of the compound with high confidence.
Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
The analysis of complex mixtures presents a significant challenge in analytical chemistry, requiring techniques that offer both high separation efficiency and highly selective detection. aimil.comdrawellanalytical.com Coupled, or hyphenated, techniques, which link a separation method with a spectroscopic detection method, are essential for identifying and quantifying specific analytes within intricate matrices. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful examples of such techniques, and their accuracy is profoundly enhanced by the use of stable isotope-labeled internal standards like this compound. nih.govbiopharmaservices.com
The primary role of a stable isotope-labeled internal standard is to compensate for variations during sample analysis, including inconsistencies in sample preparation, injection volume, and instrument response. biopharmaservices.com Because this compound is chemically and physically almost identical to the unlabeled (native) 1,3-Dioxane, it behaves similarly during extraction, chromatography, and ionization. biopharmaservices.comchromforum.org However, its increased mass due to the four 13C atoms allows a mass spectrometer to distinguish it from the native analyte, enabling precise and accurate quantification through isotope dilution. The use of 13C-labeled standards is often considered superior to deuterium-labeled standards as they are less likely to exhibit chromatographic separation from the analyte, a phenomenon known as an isotopic effect. chromforum.org
Application in Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a benchmark technique for the analysis of volatile and semi-volatile organic compounds. drawellanalytical.comqa-group.com In this method, a complex sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase inside a gas chromatograph. aimil.com The separated components then enter a mass spectrometer, where they are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z). drawellanalytical.com
When analyzing for 1,3-Dioxane in a complex sample (e.g., environmental water, industrial effluent, or consumer products), this compound would be added as an internal standard at a known concentration prior to sample preparation. biopharmaservices.comresearchgate.net Both the native analyte and the internal standard co-elute from the GC column. In the mass spectrometer, quantification is typically performed using Selected Ion Monitoring (SIM), where the instrument is set to detect only specific ions corresponding to the analyte and the standard. This significantly improves sensitivity and reduces interference from matrix components. nemi.gov
Research Findings:
While specific studies detailing the use of this compound are not prevalent, extensive research on its isomer, 1,4-Dioxane, provides a direct model for its application. For 1,4-Dioxane, isotope dilution methods using labeled standards (such as 1,4-Dioxane-d8) coupled with GC-MS achieve low detection limits (down to 0.15 µg/L) and excellent recoveries (86-115%) across diverse matrices like drinking water, groundwater, and wastewater. nih.gov The same principles confirm that using this compound would provide the accuracy needed for robust quantification of 1,3-Dioxane.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
|---|---|---|---|---|
| 1,3-Dioxane (Analyte) | C₄H₈O₂ | 88.11 | 88 | 58, 57 |
| This compound (Internal Standard) | ¹³C₄H₈O₂ | 92.08 | 92 | 62, 61 |
Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For compounds that are not sufficiently volatile for GC or for matrices that are particularly complex, LC-MS/MS offers a powerful alternative. researchgate.net LC separates compounds in a liquid mobile phase, and the subsequent use of tandem mass spectrometry (MS/MS) provides an exceptionally high degree of selectivity and sensitivity. researchgate.netresearchgate.net
In an LC-MS/MS workflow, the internal standard this compound would again be added to the sample, which is then separated by the LC system. researchgate.net Upon entering the mass spectrometer, a specific precursor ion for both the analyte and the standard is selected in the first quadrupole. This ion is then fragmented through collision-induced dissociation, and a specific product ion is monitored in the second quadrupole. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, as it is highly unlikely that an interfering compound would have the same retention time, the same precursor ion mass, and produce the same product ion mass. researchgate.net
Research Findings:
The use of LC-MS/MS with stable isotope-labeled internal standards is a cornerstone of modern bioanalysis and environmental testing. biopharmaservices.comresearchgate.net The technique's ability to minimize ion suppression—a common issue in LC-MS where matrix components interfere with the ionization of the target analyte—is critical for accuracy. numberanalytics.com By using this compound, which experiences the same ion suppression or enhancement as the native analyte, the ratio of their signals remains constant, ensuring reliable quantification even in the most challenging samples. biopharmaservices.com This approach has proven effective for a wide array of analytes in complex biological and environmental samples. researchgate.net
Mechanistic Investigations Utilizing 1,3 Dioxane 13c4 As a Tracer
Elucidation of Reaction Pathways and Intermediate Species
The use of 1,3-Dioxane-¹³C₄ as a tracer is particularly valuable in reactions where the dioxane ring is either formed or undergoes transformation. The presence of the ¹³C label allows for the unambiguous determination of the origin of carbon atoms in the products, providing clear evidence for proposed reaction pathways.
One of the primary reactions where 1,3-dioxanes are formed is the Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde. nrochemistry.comwikipedia.orgname-reaction.com By using ¹³C-labeled formaldehyde (B43269) in conjunction with an alkene, researchers can synthesize 1,3-Dioxane-¹³C₄ in situ and follow the labeled carbons. For instance, in the reaction of styrene (B11656) with formaldehyde, the resulting 1,3-dioxane (B1201747) can be analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm that the labeled carbons from formaldehyde are incorporated into the dioxane ring at the expected positions. wikipedia.org
Furthermore, the use of 1,3-Dioxane-¹³C₄ can help in identifying and characterizing reaction intermediates. In some complex reactions, the initial product may undergo further transformations. By analyzing the distribution of the ¹³C label in all products, including minor byproducts, a more complete picture of the reaction network can be constructed. For example, in computational studies of the Prins reaction, a hemiacetal intermediate has been proposed. beilstein-journals.org Experimental verification of such an intermediate could be pursued by using 1,3-Dioxane-¹³C₄ and attempting to trap and identify the labeled intermediate species under specific reaction conditions.
Table 1: Hypothetical Tracer Study of a Prins Reaction (This table is a hypothetical representation of expected results from a tracer experiment using ¹³C-labeled formaldehyde to form a derivative of 1,3-Dioxane-¹³C₄)
| Reactants | Expected Labeled Product | Analytical Technique | Expected Observation |
| Styrene + (¹³CHO)₂ | 4-Phenyl-1,3-dioxane-¹³C₂ | ¹³C NMR Spectroscopy | Enhanced signals for C2 and C6 of the dioxane ring. |
| Styrene + (¹³CHO)₂ | 4-Phenyl-1,3-dioxane-¹³C₂ | Mass Spectrometry | Molecular ion peak corresponding to the mass of the labeled product. |
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a chemical reaction. rsc.org It is defined as the ratio of the rate constant of a reaction with a light isotope (e.g., ¹²C) to the rate constant of the same reaction with a heavy isotope (e.g., ¹³C). A KIE value significantly different from unity indicates that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step.
In the context of 1,3-Dioxane-¹³C₄, KIE studies can be designed to investigate reactions involving the cleavage of bonds within the dioxane ring. For example, in the acid-catalyzed hydrolysis of 1,3-dioxane, the rate-determining step is believed to be the cleavage of a C-O bond. By comparing the rate of hydrolysis of unlabeled 1,3-dioxane with that of 1,3-Dioxane-¹³C₄ (specifically labeled at the C2 or C4/C6 positions), a ¹³C KIE can be measured. A significant KIE would provide strong evidence for the C-O bond cleavage being the slowest step. nih.govnih.gov
Table 2: Expected Kinetic Isotope Effects in the Hydrolysis of 1,3-Dioxane (This table is a hypothetical representation of expected KIE values for the acid-catalyzed hydrolysis of 1,3-Dioxane-¹³C₄)
| Labeled Position in 1,3-Dioxane | Proposed Rate-Determining Step | Expected k(¹²C)/k(¹³C) | Interpretation |
| C2 | Cleavage of the O-C2 bond | > 1 (Normal KIE) | C-O bond breaking at the C2 position is part of the rate-determining step. |
| C4/C6 | Cleavage of the O-C4/C6 bond | > 1 (Normal KIE) | C-O bond breaking at the C4/C6 position is part of the rate-determining step. |
| Unlabeled | - | 1 | No significant isotope effect. |
Studies on Ring-Opening and Ring-Closing Reaction Mechanisms
1,3-Dioxane and its derivatives are key players in various ring-opening and ring-closing reactions, which are fundamental transformations in organic synthesis. ugent.be The use of 1,3-Dioxane-¹³C₄ can provide invaluable insights into the regioselectivity and stereochemistry of these processes.
For instance, the regioselective ring-opening of 1,3-dioxane acetals is a common strategy in carbohydrate chemistry. ugent.be By labeling specific positions of the dioxane ring with ¹³C, the exact bond that is cleaved during the ring-opening process can be identified by analyzing the position of the label in the final product. This is particularly useful when multiple potential cleavage sites exist.
Ring-closing metathesis (RCM) is another area where labeled substrates can be informative. While RCM is typically used to form larger rings, the principles can be applied to understand the reverse reaction, ring-opening metathesis polymerization (ROMP). By using a specifically labeled 1,3-dioxane derivative, one could potentially study the mechanism of its ROMP and the resulting polymer microstructure. rsc.org
Investigations into Catalytic Transformations Involving 1,3-Dioxane Derivatives
Isotopic labeling is a cornerstone of mechanistic studies in catalysis. researchgate.net While direct catalytic transformations of the 1,3-dioxane ring itself are less common, derivatives of 1,3-dioxane are often used as substrates in various catalytic reactions. The use of 1,3-Dioxane-¹³C₄ as a starting material to synthesize these derivatives allows for detailed mechanistic investigations.
A key example is catalytic hydrogenation. researchgate.netyoutube.com While the hydrogenation of a simple 1,3-dioxane is not a common reaction, the hydrogenation of a substituted 1,3-dioxane can be studied to understand the stereoselectivity of the catalyst. By using a ¹³C-labeled substrate, it is possible to track any isomerization or rearrangement reactions that may occur on the catalyst surface prior to or during hydrogenation. The distribution of the ¹³C label in the products can reveal whether the dioxane ring remains intact or undergoes cleavage and reformation under the reaction conditions.
Furthermore, in reactions where 1,3-dioxanes are formed as products under catalytic conditions, such as certain variants of the Prins reaction, the use of ¹³C-labeled precursors can help to elucidate the role of the catalyst in the reaction mechanism. nih.gov For example, it can help determine whether the catalyst is involved in the initial activation of the aldehyde, the stabilization of intermediates, or the final ring-closing step.
Research Methodologies for Environmental and Biological Fate Studies of 1,3 Dioxane 13c4
Environmental Transport and Transformation Studies
The investigation into how 1,3-Dioxane (B1201747) moves through and is transformed within the environment relies heavily on methodologies that can accurately track the compound at low concentrations. The use of 1,3-Dioxane-13C4 is central to these quantitative methods.
Methodological Frameworks for Tracing Fate in Aquatic and Terrestrial Systems
Tracing the movement and persistence of 1,3-Dioxane in water and soil requires robust experimental designs. A common framework involves spiking environmental samples (e.g., groundwater, soil cores) with a known amount of this compound, which acts as a surrogate standard. itrcweb.org This approach, known as isotope dilution analysis, is crucial because 1,3-Dioxane is highly miscible in water and does not bind strongly to soil, making it mobile and prone to leaching. itrcweb.org
The core methodology involves:
Sample Collection: Gathering water or soil samples from the field, ensuring proper preservation to prevent volatilization or degradation prior to analysis. nj.govitrcweb.org
Spiking: Introducing a precise quantity of this compound into each sample, and also into laboratory control samples and blanks.
Extraction: Employing techniques like solid-phase extraction (SPE) for water samples or solvent extraction for soil samples. clu-in.orgeurofins.com The labeled standard experiences the same potential losses as the unlabeled target compound during these preparative steps.
Analysis: Using Gas Chromatography-Mass Spectrometry (GC/MS). The mass spectrometer can distinguish between the native compound and the heavier 13C-labeled standard. By comparing the final ratio of the unlabeled analyte to the labeled standard against the initial spiked amount, researchers can accurately quantify the concentration of 1,3-Dioxane in the original sample, correcting for any losses during sample preparation and analysis. itrcweb.orgalphalab.com
This framework allows for the reliable determination of 1,3-Dioxane concentrations in various environmental compartments over time, providing data on its transport velocity, potential for accumulation, and persistence.
Atmospheric Degradation Pathways and Byproduct Formation (Research Approaches)
While 1,3-Dioxane is less volatile than some other organic compounds, its release into the atmosphere is possible. Research into its atmospheric fate focuses on its reaction with atmospheric oxidants, primarily hydroxyl (OH) radicals. nerc.ac.uk
Methodological approaches to study these pathways include:
Smog Chamber Studies: These are controlled-environment experiments where 1,3-Dioxane, along with known concentrations of OH radicals and other atmospheric components, is introduced into a large reaction chamber.
Isotopic Labeling: this compound can be used in these chamber studies. By tracking the formation of 13C-labeled byproducts, researchers can definitively identify the degradation products originating from the parent compound. This helps in elucidating the reaction mechanisms without ambiguity from other potential background contaminants.
Kinetic Analysis: The rate of disappearance of this compound is monitored over time to determine the reaction rate constants. This data is crucial for atmospheric models that predict the compound's atmospheric lifetime. nerc.ac.uk
Product Identification: Advanced analytical techniques, such as high-resolution mass spectrometry, are used to identify the structure of the degradation byproducts, providing a complete picture of the transformation pathway.
These research approaches, though often applied to more common volatile organic compounds (VOCs), provide the foundational methodology for understanding the atmospheric lifecycle of cyclic ethers like 1,3-Dioxane. researchgate.net
Bioremediation and Biodegradation Pathway Elucidation
Investigating how microorganisms break down 1,3-Dioxane is key to developing bioremediation strategies for contaminated sites. This compound is an invaluable tool for confirming biodegradation and identifying the metabolic pathways involved.
Microbial Transformation and Metabolite Tracing Methodologies
Stable Isotope Probing (SIP) is a powerful methodology used to trace the path of carbon from a contaminant into microbial biomass and its metabolic products. researchgate.net This technique provides unambiguous evidence of biodegradation. clu-in.org
The general SIP methodology is as follows:
Incubation: A microbial community, either from a contaminated site (as activated sludge or a soil slurry) or a pure culture, is incubated with this compound as a primary carbon source. oup.comnih.gov
Biomass Analysis: After a period of incubation, microbial biomass is harvested. Cellular components like phospholipid fatty acids (PLFAs) or DNA are extracted. If the microorganisms have consumed the this compound, the 13C label will be incorporated into these cellular molecules. researchgate.net
Metabolite Analysis: The growth medium is analyzed to identify intermediate and final products of degradation. By using 13C-labeled substrate, any detected metabolites containing the 13C isotope can be definitively linked to the breakdown of 1,3-Dioxane. researchgate.net For example, studies on the analogous compound 1,4-Dioxane have identified metabolites like ethylene (B1197577) glycol and glycolic acid. researchgate.net
Mineralization Confirmation: The complete degradation of the compound to carbon dioxide can be confirmed by trapping the headspace gas from the incubation and measuring the amount of ¹³CO₂ produced. oup.com
This tracing methodology allows researchers to not only confirm that biodegradation is occurring but also to identify the specific microorganisms responsible and map out the entire metabolic sequence. oup.com
Enzymatic Reaction Mechanism Investigations (Methodological Aspects)
Understanding the specific enzymes that initiate the breakdown of 1,3-Dioxane is crucial for optimizing bioremediation. Research indicates that monooxygenase enzymes are often responsible for the initial cleavage of ether bonds. nih.govontosight.ai
Methodological aspects for investigating these enzymatic mechanisms include:
Cell-Free Extract Studies: Enzymes are isolated from bacteria known to degrade dioxane. These cell-free extracts are then used in assays with this compound as the substrate. This allows researchers to study the reaction in a simplified system without the complexities of a living cell.
Kinetic Isotope Effect (KIE) Studies: The rates of reaction for both unlabeled 1,3-Dioxane and this compound are measured. A difference in reaction rates (the KIE) can provide insight into the reaction's rate-limiting step, often indicating which bonds are broken during the enzymatic attack. nih.gov This approach helps to confirm mechanisms like hydrogen abstraction, which is common in oxidations catalyzed by P450 peroxygenases. nih.gov
Active Site Characterization: Techniques such as X-ray crystallography can be used on the purified enzyme to determine its three-dimensional structure. Computational modeling, like quantum mechanics/molecular mechanics simulations, can then be used to simulate the docking of the 1,3-Dioxane substrate into the active site and predict the most likely reaction mechanism, such as an SN2 reaction for ether cleavage. osti.gov
These methods help to build a detailed picture of the catalytic cycle and the specific chemical transformations performed by the degradative enzymes. researchgate.netresearchgate.net
Advanced Sampling and Analytical Techniques for Environmental Matrix Analysis
The accuracy of any environmental study depends on the quality of sampling and the sensitivity of the analytical methods. Due to 1,3-Dioxane's high water solubility and potential for low concentrations, specialized techniques are required. itrcweb.orgalphalab.com
Methodologies for sampling and analysis are summarized in the table below. The use of an isotopically labeled standard like this compound (or the commonly used analog 1,4-Dioxane-d8) is a cornerstone of the most reliable quantitative methods, particularly isotope dilution, which corrects for analytical errors and improves accuracy. itrcweb.orgitrcweb.org
| Technique | Description | Role of this compound / Labeled Standard | Typical Application | References |
| Purge and Trap GC/MS | Volatile compounds are purged from a water sample with inert gas, trapped on a sorbent, then heated and desorbed into a GC/MS. Heating the sample can improve recovery. | Used as an internal standard to monitor and correct for purging efficiency. | Analysis of volatile organic compounds in water. | epa.gov |
| Solid-Phase Extraction (SPE) GC/MS | Water is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a solvent and analyzed. | Used as a surrogate standard, added to the sample before extraction to correct for recovery losses during the entire process. | EPA Method 522 for drinking water analysis of 1,4-Dioxane; applicable to other aqueous samples. | clu-in.orgeurofins.comalphalab.com |
| Isotope Dilution GC/MS with SIM | A known amount of the labeled standard is added to the sample. The analysis is done by GC/MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity. | Acts as the ideal internal standard, allowing for highly accurate quantification by correcting for matrix effects and recovery losses. | Gold standard for low-level quantification of dioxane in complex matrices like groundwater or industrial wastewater. | itrcweb.orgitrcweb.orgalphalab.com |
| Headspace Microextraction (HS-ME) | A fiber coated with an adsorbent material is exposed to the headspace above a sample. The adsorbed analytes are then thermally desorbed into the GC. | Can be used as an internal standard added to the sample to normalize the extraction process. | Analysis of volatile compounds in various matrices, including consumer products. | oup.com |
These advanced methods, particularly those incorporating isotope dilution, are essential for generating the high-quality data needed to understand the environmental behavior of 1,3-Dioxane and to make informed decisions regarding environmental protection and remediation. itrcweb.orgeurofins.com
Development and Validation of Analytical Methodologies for 1,3 Dioxane 13c4 Detection and Quantification
Chromatographic Separation Methods (GC, LC) for Isotope Discrimination
Chromatographic techniques, primarily gas chromatography (GC) and liquid chromatography (LC), are fundamental in separating 1,3-Dioxane-13C4 from its unlabeled counterpart and other matrix components. glsciences.comrotachrom.com The choice between GC and LC depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.
Gas Chromatography (GC):
GC is a powerful technique for the analysis of volatile compounds like 1,3-Dioxane (B1201747). rotachrom.com The separation in GC is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column. glsciences.com For the analysis of this compound, a high-resolution capillary column is often employed to achieve optimal separation from potential interferences. eurofins.com The use of a mass spectrometer (MS) as a detector (GC-MS) is essential for distinguishing between the 13C-labeled compound and its native form based on their different mass-to-charge ratios (m/z). eurofins.com Selected Ion Monitoring (SIM) mode in GC-MS enhances sensitivity and selectivity by monitoring specific ions corresponding to this compound and its unlabeled analog. nih.gov
Typical GC conditions: The choice of the GC column's stationary phase is critical. Phases like dimethylpolysiloxane are commonly used for separating organic compounds. glsciences.com The temperature program, carrier gas flow rate, and injection technique (e.g., splitless injection) are optimized to ensure good peak shape and resolution. eurofins.comepa.gov
Liquid Chromatography (LC):
While GC is well-suited for volatile compounds, LC can be advantageous for less volatile analytes or for samples in complex aqueous matrices. rotachrom.com In LC, separation occurs as the sample mixture is passed through a column containing a stationary phase, carried by a liquid mobile phase. loesungsfabrik.de For a polar compound like 1,3-Dioxane, hydrophilic interaction chromatography (HILIC) could be a suitable approach. mdpi.com Coupling LC with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, allowing for the accurate measurement of this compound even in complex biological or environmental samples. eurofins.com
Isotope Discrimination: The primary challenge in separating isotopically labeled compounds from their unlabeled counterparts is their nearly identical chemical properties. mdpi.com While chromatographic separation based on the small differences in physical properties due to isotopic substitution can sometimes be observed (especially with deuterium (B1214612) labeling), it is generally not sufficient for baseline resolution of 13C-labeled compounds. mdpi.com Therefore, the discrimination is almost exclusively achieved by the mass spectrometer, which can easily differentiate the mass difference between this compound and the native 1,3-dioxane. simsonpharma.com
Interactive Table: Comparison of GC and LC for this compound Analysis
| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Principle | Separation of volatile compounds in a gaseous mobile phase. rotachrom.com | Separation of compounds in a liquid mobile phase. loesungsfabrik.de |
| Coupling | Commonly coupled with Mass Spectrometry (GC-MS). | Commonly coupled with Tandem Mass Spectrometry (LC-MS/MS). eurofins.com |
| Isotope Discrimination | Primarily by MS based on m/z difference. simsonpharma.com | Primarily by MS/MS based on m/z difference. eurofins.com |
| Applicability | Ideal for volatile compounds like 1,3-Dioxane. rotachrom.com | Suitable for a wider range of polarities and volatilities. rotachrom.com |
| Column Type | High-resolution capillary columns. eurofins.com | C18, HILIC, etc. mdpi.comnih.gov |
Quantitative Analytical Approaches and Calibration Strategies
Accurate quantification of this compound is typically achieved using isotope dilution mass spectrometry (IDMS). simsonpharma.com This method is considered a gold standard for quantitative analysis due to its high precision and accuracy. nih.gov
Isotope Dilution Mass Spectrometry (IDMS):
IDMS involves adding a known amount of the isotopically labeled compound (this compound) to the sample as an internal standard. nih.gov Since the labeled standard is chemically identical to the analyte of interest (the unlabeled 1,3-dioxane), it experiences the same extraction, derivatization, and ionization efficiencies. nih.gov By measuring the ratio of the response of the analyte to the response of the internal standard, accurate quantification can be achieved, as this ratio is directly proportional to the concentration of the analyte. epa.gov
Calibration Strategies:
A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the unlabeled analyte and a constant concentration of the labeled internal standard (this compound). epa.gov The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. tandfonline.com
Matrix-Matched Calibration: To compensate for matrix effects, calibration standards can be prepared in a blank matrix that is similar to the sample being analyzed. arborassays.commdpi.com This helps to ensure that the ionization efficiency in the standards is comparable to that in the actual samples, leading to more accurate results. nih.gov
Interactive Table: Key Aspects of Quantitative Analysis
| Aspect | Description | Reference |
| Primary Technique | Isotope Dilution Mass Spectrometry (IDMS) | simsonpharma.com |
| Principle of IDMS | A known amount of labeled standard (this compound) is added to the sample. The ratio of the analyte to the standard is measured. | nih.gov |
| Calibration Curve | Plots the response ratio (analyte/internal standard) against the analyte concentration. | tandfonline.com |
| Calibration Type | Matrix-matched calibration is often used to minimize matrix effects. | arborassays.commdpi.com |
Method Validation Parameters (e.g., Accuracy, Precision, Limits of Detection and Quantification)
Validation of the analytical method is essential to demonstrate its suitability for the intended purpose. europa.eu The validation process involves evaluating several key parameters as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). researchgate.net
Accuracy: This parameter assesses the closeness of the measured value to the true value. It is typically determined by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. europa.eu Accuracy should be assessed at a minimum of three concentration levels covering the specified range, with at least three replicates at each level. europa.eu
Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1. nih.goveuropa.eu
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ofnisystems.com A signal-to-noise ratio of 10:1 is commonly used to establish the LOQ. nih.gov
Interactive Table: Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria | Reference |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% of the known amount. | europa.eu |
| Precision | Degree of agreement among repeated measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). | researchgate.net |
| Limit of Detection (LOD) | Lowest detectable analyte concentration. | Signal-to-Noise (S/N) ratio of ~3:1. | nih.goveuropa.eu |
| Limit of Quantification (LOQ) | Lowest quantifiable analyte concentration. | Signal-to-Noise (S/N) ratio of ~10:1. | nih.gov |
Strategies for Minimizing Matrix Effects and Interferences in Labeled Compound Analysis
Matrix effects occur when components of the sample matrix other than the analyte of interest alter the ionization efficiency of the analyte, leading to either suppression or enhancement of the signal. nih.govresearchgate.net This can significantly impact the accuracy and precision of the analysis. nih.gov
Strategies to Minimize Matrix Effects:
Effective Sample Preparation: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the analyte. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can be employed. arborassays.com For the analysis of dioxane in water, SPE with cartridges like coconut charcoal has been utilized. eurofins.comeurofins.com
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is a crucial step. researchgate.net This can involve adjusting the mobile phase composition, gradient profile, or using a different type of column.
Use of Isotope-Labeled Internal Standards: As previously mentioned, the use of a stable isotope-labeled internal standard like this compound is one of the most effective ways to compensate for matrix effects. mdpi.com Since the internal standard co-elutes with the analyte and is affected by the matrix in the same way, the ratio of their signals remains constant, thus correcting for variations in ionization. nih.gov
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix helps to normalize the matrix effects between the standards and the samples. arborassays.com
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte's ionization. sigmaaldrich.com However, dilution also lowers the analyte concentration, which may not be feasible for trace-level analysis.
Interactive Table: Strategies to Mitigate Matrix Effects
| Strategy | Description | Reference |
| Sample Preparation | Techniques like SPE and LLE to remove interferences. | arborassays.com |
| Chromatographic Optimization | Adjusting conditions to separate analyte from matrix components. | researchgate.net |
| Isotope-Labeled Internal Standards | Using this compound to correct for ionization variability. | mdpi.com |
| Matrix-Matched Calibration | Preparing standards in a similar matrix to the samples. | arborassays.com |
| Sample Dilution | Reducing the concentration of interfering substances. | sigmaaldrich.com |
Theoretical and Computational Investigations of 1,3 Dioxane 13c4
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to understanding the electronic structure and energy of a molecule. Since the electronic potential energy surface is independent of atomic mass, calculations performed on the unlabeled 1,3-dioxane (B1201747) are directly applicable to understanding the geometry and conformational energetics of 1,3-Dioxane-13C4.
1,3-Dioxane, like cyclohexane (B81311), is not planar and exists in several conformations. Quantum chemical calculations have been used to map the potential energy surface (PES) of 1,3-dioxane and its derivatives to identify stable conformers and the energy barriers between them. researchgate.net
The most stable conformation of 1,3-dioxane is the chair form . researchgate.net Other higher-energy local minima on the PES include the 2,5-twist and 1,4-twist conformers. researchgate.netresearchgate.net Theoretical calculations using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) have quantified these energy differences. For instance, the chair conformer is calculated to be significantly more stable than the twist conformers. researchgate.net Studies using the RHF/6-31G(d) level of theory have explored the pathways for the interconversion of these conformers, identifying transition states such as half-chair and boat forms that represent energy maxima on the isomerization path. researchgate.net
Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers
| Conformer | Relative Energy (kcal/mol) - HF/6-31G(d) researchgate.net | Relative Energy (kcal/mol) - DFT (B3LYP) researchgate.net | General Features |
|---|---|---|---|
| Chair | 0.00 | 0.00 | Global minimum, most stable conformation. |
| 2,5-Twist | 4.67 ± 0.31 | 5.19 ± 0.8 | Local minimum, flexible form. |
| 1,4-Twist | 6.03 ± 0.43 | 6.19 ± 0.8 | Local minimum, higher energy than 2,5-twist. |
Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.
¹³C NMR Chemical Shifts: The ¹³C NMR spectrum of unlabeled 1,3-dioxane shows three distinct signals, corresponding to the three chemically non-equivalent carbon atoms in the molecule (C2, C4/C6, and C5). docbrown.info The experimentally observed chemical shifts in CDCl₃ are approximately 94.3 ppm (C2), 66.9 ppm (C4, C6), and 26.6 ppm (C5). docbrown.info
For This compound , where all four carbon atoms are ¹³C, the chemical shifts would be nearly identical to the unlabeled compound because the electronic environment of each carbon nucleus is virtually unchanged. However, the appearance of the spectrum would be dramatically different. Instead of simple singlets (in a proton-decoupled experiment), a complex pattern of signals would arise due to ¹³C-¹³C spin-spin coupling, providing detailed information about the carbon framework. Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shieldings, which are then converted to chemical shifts for comparison with experimental spectra. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Dioxane
| Carbon Atom Position | Typical Experimental Chemical Shift (ppm) docbrown.info | Computational Prediction Note |
|---|---|---|
| C2 (O-C-O) | 94.3 | Predictable using GIAO calculations with DFT or MP2 methods. researchgate.netunl.edu The values for this compound would be virtually identical, but the spectrum would show complex ¹³C-¹³C couplings. |
| C4, C6 (O-C-C) | 66.9 | |
| C5 (C-C-C) | 26.6 |
Vibrational Frequencies: Vibrational analysis is computationally performed by calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). crystalsolutions.eu Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes. crystalsolutions.eulibretexts.org For this compound, the force constants (which describe the stiffness of the chemical bonds) are the same as for the unlabeled molecule, but the mass of the carbon atoms is different. uni-muenchen.de
According to the harmonic oscillator approximation, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org Therefore, substituting the lighter ¹²C with the heavier ¹³C isotope will increase the reduced mass for all vibrational modes involving carbon atoms, resulting in a predictable decrease (redshift) in their frequencies. libretexts.orguni-muenchen.de This isotopic shift is a key feature that can be precisely calculated and used to assign specific vibrational modes in an experimental IR or Raman spectrum. q-chem.com
Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. epa.gov MD simulations have been performed on liquids of 1,3-dioxane to study its behavior as a solvent and its interactions with solutes. acs.org These simulations use a force field—a set of parameters that describe the potential energy of the system—to calculate the forces on each atom and integrate Newton's equations of motion.
For this compound, the force field parameters, which depend on the electronic structure, would be identical to those of unlabeled 1,3-dioxane. The key difference in an MD simulation would be the use of the ¹³C atomic mass. This would affect the dynamic properties of the molecule, such as its velocity, momentum, and diffusion coefficient, although the equilibrium thermodynamic properties (like interaction energies and radial distribution functions) would remain largely unchanged. MD simulations are particularly useful for studying how this compound interacts with its environment, for example, its solvation in water or its interaction with biological macromolecules. aip.orgacademie-sciences.fr
Modeling of Isotope Effects on Reaction Rates and Equilibria
Isotopic substitution can alter the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The KIE is the ratio of the rate constant of a reaction with a light isotope (k_L) to that with a heavy isotope (k_H). A ¹²C/¹³C KIE arises primarily from the difference in zero-point vibrational energy (ZPVE) between a C-X bond and a ¹³C-X bond. The bond to the heavier isotope is stronger and has a lower ZPVE.
If the bond to the isotopic atom is broken or significantly altered in the rate-determining step of a reaction, a primary KIE is observed. For ¹³C, this effect is typically small, with k₁₂/k₁₃ values around 1.04, meaning the reaction with ¹²C is about 4% faster. wikipedia.org
Computational models can predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both isotopologues (¹²C and ¹³C). acs.org The Bigeleisen equation, which uses these frequencies, allows for the theoretical determination of the KIE. acs.org Modeling the KIE for reactions involving this compound can help elucidate reaction mechanisms by providing information about the transition state structure. cdnsciencepub.com
Computational Prediction of Degradation Pathways and Mechanisms
Computational chemistry can be used to predict the likely pathways for the environmental or metabolic degradation of 1,3-dioxane. These studies typically model the reaction of the molecule with reactive species, such as hydroxyl radicals (•OH), which are important in atmospheric and aqueous degradation processes.
The prediction process involves:
Identifying potential reaction sites: For 1,3-dioxane, these are the C-H bonds.
Modeling the initial reaction step: This is often hydrogen abstraction by a radical, forming a dioxane radical.
Mapping subsequent reactions: The initial radical can undergo further reactions, such as reaction with O₂, ring-opening, or fragmentation.
Quantum chemical calculations are used to determine the energetics of each step, identifying the most favorable pathways by calculating the activation energies for transition states and the energies of intermediates. nih.gov While the reaction pathways are determined by the electronic structure and are thus the same for this compound as for its unlabeled counterpart, the isotopic labeling is a crucial experimental tool. By using this compound in degradation studies, researchers can use mass spectrometry to track the fate of the carbon atoms and unequivocally identify the ¹³C-labeled degradation products, thereby validating the computationally predicted pathways.
Emerging Research Frontiers and Future Perspectives in 1,3 Dioxane 13c4 Studies
Integration of 1,3-Dioxane-13C4 into Multimodal Analytical Platforms
The integration of this compound into multimodal analytical platforms offers the potential for comprehensive characterization of complex systems. Multimodal analysis involves using multiple, complementary analytical techniques to study a single sample, providing a more complete picture than any single technique could alone. The unique isotopic signature of this compound makes it an ideal internal standard or tracer for such integrated approaches.
Stable isotope labeling is a powerful tool in metabolic research, allowing for the detailed investigation of biochemical pathways. nih.gov By using 13C-labeled compounds, researchers can track the movement and transformation of molecules within biological or environmental systems. alfa-chemistry.comcreative-proteomics.com The primary advantage of using ¹³C-labeled standards is their exceptional isotopic stability and the fact that they co-elute with their unlabeled counterparts in chromatographic separations, which is optimal for correcting analytical variations like ion suppression and matrix effects. ukisotope.com
When integrated into multimodal platforms, this compound can serve as a quantifiable marker across various analytical techniques. For instance, its presence and transformation could be tracked using a combination of:
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can precisely quantify the labeled compound and its metabolic or degradation products. The mass shift of +4 amu (atomic mass units) relative to the unlabeled compound allows for clear differentiation from naturally occurring 1,3-dioxane (B1201747).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can directly detect the labeled carbon atoms, providing structural information about the compound and its environment without the need for sample destruction. nih.govnih.gov The large chemical shift range of ¹³C offers better spectral resolution compared to ¹H-NMR, reducing peak overlap in complex mixtures. nih.govnih.gov
Vibrational Spectroscopy (Raman and IR): While less common for direct tracing, changes in vibrational modes upon isotopic substitution can be detected. More importantly, these techniques can provide complementary information about the bulk matrix in which the tracer is present.
The use of such multimodal approaches, combining techniques like MS and NMR, allows for both sensitive detection and robust structural elucidation, which is critical for identifying unknown metabolites or degradation products in complex samples. nih.gov
Table 1: Potential Multimodal Analytical Platforms for this compound Studies
| Analytical Technique | Information Provided by this compound | Complementary Information |
| LC-MS/GC-MS | Absolute quantification, metabolic/degradation product identification, flux analysis. | Separation of complex mixtures, high sensitivity. |
| ¹³C-NMR | Structural confirmation, molecular environment, non-destructive analysis. nih.govnih.gov | Identification of quaternary carbons, less spectral overlap. nih.gov |
| Vibrational Spectroscopy | Matrix interaction information, potential for in-situ analysis. | Bulk sample characterization, functional group analysis. |
| Isotope Ratio MS (IRMS) | Precise measurement of isotope enrichment, source tracking, degradation extent. iaea.org | High precision isotopic ratios. |
Advancements in in situ and Real-Time Monitoring Methodologies with Isotopic Tracers
Recent advancements in analytical instrumentation have made it possible to move from traditional laboratory-based analysis to in-situ and real-time monitoring of environmental and biological processes. copernicus.org Isotopic tracers like this compound are exceptionally well-suited for these applications, offering a way to track dynamic processes as they happen.
In-situ monitoring allows for the analysis of contaminants or metabolites directly in their natural environment, providing more accurate data by avoiding artifacts from sample collection, storage, and transportation. copernicus.orgcopernicus.org For environmental applications, this compound could be introduced into a system (e.g., a groundwater plume or a soil column) to study its fate and transport. acs.org Techniques such as field-portable mass spectrometers or cavity ring-down spectrometers could potentially be adapted for real-time detection of the labeled compound or its breakdown products (e.g., ¹³CO₂). copernicus.org
Stable Isotope Probing (SIP) is a powerful technique to identify microorganisms responsible for the degradation of specific compounds. itrcweb.orgoup.com In a potential application, this compound could be introduced into a contaminated site. Microorganisms that consume the compound will incorporate the ¹³C into their biomass (e.g., DNA, RNA, proteins). Subsequent extraction and analysis can identify these ¹³C-enriched microorganisms, thus revealing the key players in the natural attenuation process. oup.com
The development of compact and robust analyzers now enables high-frequency measurements of stable isotopes in the field, which can shed light on processes like contaminant degradation pathways. copernicus.orgcopernicus.org
Table 2: In-situ and Real-Time Monitoring Techniques for this compound
| Monitoring Technique | Principle | Potential Application for this compound |
| Field-Portable GC-MS | Separation and mass analysis of volatile compounds on-site. | Real-time monitoring of this compound and volatile degradation products in soil vapor or water. |
| Membrane Inlet MS (MIMS) | A semi-permeable membrane allows dissolved gases and volatile organics to enter the mass spectrometer directly from a liquid sample. | Continuous monitoring of this compound concentrations in bioreactors or aquatic systems. |
| Stable Isotope Probing (SIP) | Microorganisms that metabolize a ¹³C-labeled substrate incorporate the heavy isotope into their cellular components. itrcweb.orgoup.com | Identifying specific microbial species responsible for the biodegradation of 1,3-dioxane in contaminated environments. |
| Cavity Ring-Down Spectroscopy (CRDS) | Highly sensitive optical technique for measuring the concentration of specific molecules in a gas, including isotopologues. copernicus.org | Real-time measurement of ¹³CO₂ produced from the complete mineralization of this compound. |
Synergistic Approaches Combining Experimental and Computational Studies
Combining experimental data with computational modeling provides a powerful synergy for understanding chemical processes at a molecular level. While experimental studies on this compound are limited, computational methods can offer predictive insights into its behavior, which can then guide future experiments.
Computational chemistry, using methods like Density Functional Theory (DFT), can be used to predict the properties and reactivity of molecules. researchgate.netresearchgate.net For this compound, computational studies could:
Predict Spectroscopic Properties: Calculate NMR chemical shifts and vibrational frequencies, which would aid in the analysis of experimental spectra. Computational studies have already been performed on the conformers of unlabeled 1,3-dioxane. researchgate.net
Elucidate Reaction Mechanisms: Model potential degradation pathways, such as oxidation or hydrolysis. This can help identify likely intermediate products and transition states, providing a theoretical framework for experimental observations. Studies have combined experimental and computational methods to investigate the oxidative ring-opening of cyclic ethers. researchgate.netnih.gov
Determine Isotope Effects: Calculate kinetic isotope effects (KIEs) for proposed degradation reactions. These theoretical KIEs can be compared with experimental values to validate proposed mechanisms.
The integration of experimental results, such as those from in-situ monitoring or multimodal analysis, with computational models creates a feedback loop. Experimental data can validate and refine computational models, while models can explain experimental observations and predict the outcomes of new experiments. researchgate.net This synergistic approach is essential for building a comprehensive understanding of the environmental fate or metabolic processing of compounds like this compound.
Potential for Novel Applications of 13C4-Labeled Cyclic Ethers in Chemical and Environmental Sciences
The unique properties of 13C4-labeled cyclic ethers, including this compound, open the door to a range of novel applications in both fundamental chemical research and applied environmental science.
In Chemical Sciences:
Mechanistic Elucidation: As a tracer, this compound can be used to unravel complex reaction mechanisms, particularly in catalysis and polymer chemistry. For example, in ring-opening polymerization, the labeled compound could track the fate of the monomer and provide insights into the polymerization process. rsc.org
Materials Science: Labeled cyclic ethers could be incorporated into materials like covalent organic frameworks (COFs) or polymers. The ¹³C label would serve as a spectroscopic handle to probe the structure and dynamics of the material, as has been demonstrated with ¹³C-labeled precursors in COF synthesis. berkeley.edu
In Environmental Sciences:
Contaminant Source Tracking: Isotopic signatures are powerful tools for tracing pollution sources. iaea.orgcopernicus.orgethz.ch If multiple sources of 1,3-dioxane contamination exist, each with a different isotopic fingerprint, it may be possible to distinguish them. The deliberate introduction of this compound could also be used to track the transport and dispersion of contaminants from a specific point source.
Assessing Remediation Efficiency: In bioremediation or chemical oxidation projects targeting dioxane contamination, this compound can be used as a performance tracer. researchgate.netdtic.mil By monitoring the disappearance of the labeled compound and the appearance of labeled degradation products, the effectiveness of a remediation technology can be rigorously quantified under field conditions.
Food and Beverage Authenticity: Stable isotope analysis is a well-established tool for verifying the authenticity of food and beverages. mdpi.com While not a current application, labeled cyclic ethers could potentially be used as standards in methods designed to detect adulteration or trace the origin of certain processed food products.
The development of these applications relies on continued advancements in analytical techniques that can precisely and sensitively measure stable isotopes in complex matrices.
Q & A
Basic: How can researchers optimize the synthesis of 1,3-Dioxane-¹³C₄ for isotopic labeling studies?
Methodological Answer:
- Controlled Reaction Conditions : Use anhydrous solvents and inert atmospheres to minimize isotopic dilution or side reactions .
- Purification Techniques : Employ fractional distillation or preparative HPLC to isolate 1,3-Dioxane-¹³C₄ from unlabeled byproducts. Validate purity via ¹³C-NMR or high-resolution mass spectrometry (HRMS) .
- Yield Optimization : Conduct iterative experiments varying catalysts (e.g., acid vs. base) and reaction times. Compare yields using isotopic enrichment ratios (e.g., 99% ¹³C purity) .
Advanced: How do isotopic effects of ¹³C in 1,3-Dioxane-¹³C₄ influence reaction kinetics or thermodynamic stability?
Methodological Answer:
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of labeled vs. unlabeled dioxane in model reactions (e.g., acid-catalyzed ring-opening). Use Arrhenius plots to quantify activation energy differences .
- Computational Modeling : Apply density functional theory (DFT) to assess isotopic impacts on bond vibrational frequencies and transition states .
- Thermodynamic Stability : Measure Gibbs free energy changes via calorimetry or equilibrium constants in reversible reactions .
Data Contradiction: How should researchers resolve discrepancies in NMR spectral data for 1,3-Dioxane-¹³C₄ across studies?
Methodological Answer:
- Replicate Experiments : Confirm spectral assignments under identical conditions (solvent, temperature, instrument calibration) .
- Impurity Analysis : Use 2D-NMR (e.g., HSQC, COSY) to detect trace contaminants or isotopic scrambling .
- Comparative Literature Review : Cross-reference chemical shift values with peer-reviewed databases (e.g., NIST Chemistry WebBook) and document solvent-specific variations .
Environmental Analysis: What are the best practices for detecting trace amounts of 1,3-Dioxane-¹³C₄ in environmental samples?
Methodological Answer:
- Sample Preparation : Use solid-phase microextraction (SPME) or liquid-liquid extraction with deuterated internal standards to minimize matrix interference .
- Advanced Chromatography : Pair gas chromatography (GC) with isotope-ratio mass spectrometry (IRMS) for precise ¹³C quantification. Optimize column selectivity (e.g., DB-624 for polar volatiles) .
- Quality Control : Validate recovery rates using spiked samples and report limits of detection (LOD) and quantification (LOQ) .
Literature Review: What strategies ensure comprehensive retrieval of academic literature on 1,3-Dioxane-¹³C₄?
Methodological Answer:
- Database Selection : Prioritize SciFinder, Reaxys, and PubMed. Include gray literature (e.g., EPA reports) using Google Scholar and government portals .
- Keyword Optimization : Combine terms like "¹³C4-labeled dioxane," "isotopic tracer," and "synthetic methodology." Use Boolean operators (AND/OR) for specificity .
- Citation Tracking : Mine reference lists of high-impact reviews and use tools like Web of Science to identify seminal studies .
Toxicology Studies: How should isotopic labeling be incorporated into toxicity assessments of 1,3-Dioxane-¹³C₄?
Methodological Answer:
- Exposure Pathways : Design in vitro/in vivo studies tracking ¹³C-labeled metabolites via LC-MS/MS. Compare bioaccumulation rates with non-labeled analogs .
- Dose-Response Analysis : Use isotopically labeled controls to distinguish endogenous vs. exogenous compound contributions .
- Data Harmonization : Align results with EPA guidelines (e.g., ECOTOX database protocols) and report uncertainties in metabolic pathways .
Statistical Analysis: What statistical methods are appropriate for interpreting metabolic flux data in ¹³C-tracer studies?
Methodological Answer:
- Multivariate Analysis : Apply principal component analysis (PCA) to identify metabolic pathway clusters influenced by ¹³C labeling .
- Time-Series Modeling : Use nonlinear regression to fit isotopic enrichment curves and estimate turnover rates .
- Error Propagation : Quantify uncertainties in mass isotopomer distributions using Monte Carlo simulations .
Spectral Interpretation: How can researchers address challenges in interpreting IR/Raman spectra of ¹³C-labeled dioxane derivatives?
Methodological Answer:
- Isotopic Simulations : Use software like Gaussian or ACD/Labs to predict vibrational mode shifts caused by ¹³C substitution .
- Peak Deconvolution : Apply Fourier self-deconvolution to resolve overlapping bands in congested spectral regions .
- Cross-Validation : Compare experimental spectra with reference libraries (e.g., NIST IR Database) and published isotopic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
